N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-2-11-12(14-5-1)16-9-17-13(11)15-6-3-10-4-7-18-8-10/h1-2,4-5,7-9H,3,6H2,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIZYMZZHXIUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CN=C2NCCC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan-3-yl Ethyl Group: This step involves the alkylation of the pyrido[2,3-d]pyrimidine core with a furan-3-yl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced pyrido[2,3-d]pyrimidine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Anticancer Activity
The compound is part of a broader class of pyrido[2,3-d]pyrimidines that have shown promising anticancer properties. Research indicates that derivatives of pyrido[2,3-d]pyrimidines can selectively inhibit the growth of various cancer cell lines. For instance, a study utilizing the National Cancer Institute's 60 human cancer cell line panel found that certain analogs exhibited significant cytotoxic effects against breast and renal cancer cells .
Case Study: Structure-Activity Relationship (SAR) Analysis
A structure-activity relationship analysis revealed that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can enhance anticancer activity. Compounds with specific substituents demonstrated higher selectivity and potency against targeted cancer types, suggesting a pathway for developing new chemotherapeutic agents .
Enzyme Inhibition
N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine has been studied for its ability to inhibit key enzymes involved in cancer progression and other diseases. Notably, some derivatives have been identified as potent inhibitors of JmjC histone N-methyl lysine demethylases (KDMs), which play critical roles in epigenetic regulation and are implicated in various cancers .
Other Biological Activities
Besides anticancer properties, pyrido[2,3-d]pyrimidines have been explored for their anti-inflammatory and antimicrobial activities. Some derivatives have shown efficacy as anti-inflammatory agents by inhibiting pathways that lead to inflammation . Additionally, research into their antimicrobial properties suggests potential applications in treating infections caused by resistant strains of bacteria.
Comprehensive Data Table
Mechanism of Action
The mechanism of action of N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Furan-Containing Compounds: Molecules that feature a furan ring with various substituents.
Uniqueness
N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is unique due to the combination of its pyrido[2,3-d]pyrimidine core and furan-3-yl ethyl substituent, which imparts distinct chemical and biological properties
Biological Activity
N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound characterized by a pyrido[2,3-d]pyrimidine core with a furan-3-yl ethyl substituent. This compound has garnered interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse scientific literature.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
The synthesis typically involves:
- Formation of the Pyrido[2,3-d]pyrimidine Core : Achieved through cyclization of appropriate precursors.
- Introduction of the Furan-3-yl Ethyl Group : Alkylation with furan-3-yl ethyl halide under basic conditions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown efficacy against various pathogens. A study highlighted that certain derivatives demonstrated low IC50 values against Cryptococcus neoformans, suggesting potential for treating fungal infections .
| Compound | Target Pathogen | IC50 (µg/mL) |
|---|---|---|
| Amphotericin B | Cryptococcus neoformans | 0.50 |
| Novel Pyrido Derivative | Cryptococcus neoformans | 15.6 - 125 |
Antiviral and Anticancer Activity
The compound's potential as an antiviral agent has been explored in various studies. Notably, some pyrido[2,3-d]pyrimidine derivatives have shown inhibition against viral enzymes and cancer cell lines. For example:
- VEGFR-2 Inhibition : A related pyridine derivative demonstrated an IC50 value of 65 nM against VEGFR-2, indicating strong potential as an antiangiogenic agent .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (Liver Cancer) | 21.00 |
| MCF-7 (Breast Cancer) | 26.10 |
The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, the inhibition of VEGFR-2 can disrupt angiogenesis in tumors .
Case Studies
-
Antimicrobial Efficacy : A study evaluated various pyrido derivatives against multiple bacterial strains and reported significant activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than standard antibiotics .
Bacterial Strain MIC (µg/mL) S. aureus <31.25 E. coli <62.50 - Anticancer Activity : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, revealing promising results that warrant further exploration for drug development .
Q & A
Q. What established synthetic routes are available for N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
Q. How is structural characterization performed for this compound using spectroscopic methods?
- Methodological Answer : 1H NMR is critical for confirming substituent positions. For example, furan protons in related furo[2,3-d]pyrimidines resonate at δ 6.74–7.98, while pyrimidine NH signals appear as broad singlets (δ ~9.56) . Melting points (e.g., 87–132°C for derivatives) and Rf values (e.g., 0.30 in hexane/EtOAc) provide additional purity metrics . X-ray crystallography (e.g., for N-{4-[3-(4-fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine) resolves stereochemistry and hydrogen-bonding networks .
Advanced Research Questions
Q. What strategies enhance aqueous solubility of pyrido[2,3-d]pyrimidin-4-amine derivatives for biological testing?
- Methodological Answer : Introducing hydrophilic groups (e.g., methoxy, hydroxyl) on the aryl or furan moieties improves solubility. For example, N-(4'-methoxyphenyl)-N,2,6-trimethyl derivatives show increased water solubility due to hydrogen-bonding capabilities . Salt formation (e.g., hydrochloride salts with melting points >287°C) further enhances bioavailability .
Q. How does the furan-3-yl ethyl substituent influence binding affinity to biological targets?
Q. How do researchers resolve discrepancies in biological activity data across cell lines?
- Methodological Answer : Variability in IC50 values (e.g., 38.6 nM vs. 278 nM in Pgp-expressing SKOV-3 cells) may stem from efflux pumps or metabolic differences . Strategies include:
- Using isogenic cell pairs (e.g., parental vs. Pgp-transfected) to isolate resistance mechanisms.
- Validating target engagement via Western blotting or thermal shift assays.
- Adjusting assay conditions (e.g., serum-free media to reduce protein binding).
Q. What in silico methods predict pharmacokinetic properties of this compound?
- Methodological Answer : Molecular dynamics simulations assess solubility and membrane permeability. For pyrrolo[2,3-d]pyrimidines, LogP calculations (e.g., ~2.5 for N-ethyl derivatives) correlate with observed BBB penetration . QSAR models trained on analogues predict metabolic stability, highlighting susceptible sites (e.g., furan oxidation) .
Data Contradiction Analysis
Q. How are conflicting inhibition potencies among structural analogs addressed?
- Methodological Answer : Discrepancies (e.g., 10-fold differences in IC50) are investigated through:
- Crystallography : Resolving binding modes (e.g., pyrido[2,3-d]pyrimidine vs. pyrrolo[2,3-d]pyrimidine scaffolds) .
- SAR Studies : Systematic substitution (e.g., methyl vs. propyl groups on position 6) to map steric tolerance .
- Enzymatic Assays : Comparing inhibition constants (Ki) to rule out off-target effects .
Mechanistic Insights
Q. What is the hypothesized mechanism of action based on structural analogs?
- Methodological Answer : Pyrido[2,3-d]pyrimidin-4-amine derivatives inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics . For kinase targets (e.g., EGFR), the planar pyrimidine ring occupies the ATP-binding pocket, while the furan-ethyl group extends into hydrophobic regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
